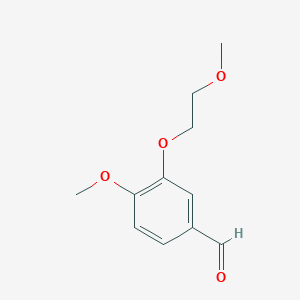

4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde

Vue d'ensemble

Description

The compound 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde is a chemically modified benzaldehyde derivative. Benzaldehyde derivatives are known for their applications in various fields, including flavor chemistry, pharmaceuticals, and materials science. The presence of methoxy groups and an ethoxy group in the compound suggests potential for unique physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the regioselective protection of hydroxyl groups on a dihydroxy-benzaldehyde precursor has been demonstrated, which is a crucial step in the synthesis of complex benzaldehyde derivatives . Additionally, the synthesis of heterotelechelic poly(ethylene glycol) derivatives with benzaldehyde end groups involves ring-opening polymerization initiated by a benzyl alkoxide, which could be adapted for the synthesis of 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-Methoxy-benzylidene)-isothiochroman-4-one, was determined using X-ray crystallography, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . Similarly, the structure of 4-(4-methoxyphenoxy)benzaldehyde was elucidated, showing a significant dihedral angle between the benzene rings and the presence of weak intermolecular interactions .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of the aldehyde group allows for the formation of imine linkages, which can be used to conjugate various ligands . Additionally, the methoxy groups may influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility, boiling point, and density. Spectroscopic studies provide insights into the vibrational and electronic properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde . The nonlinear optical properties of benzaldehyde derivatives have also been investigated, indicating potential applications in materials science .

Applications De Recherche Scientifique

Microwave and Traditional Solvothermal Syntheses

A study compared microwave and traditional solvothermal syntheses of Co(II) complexes involving derivatives of methoxy-benzaldehydes, highlighting the efficiency of microwave heating in crystal quality and synthesis time. The research explored the structures, magnetic properties, and electrospray ionization mass spectrometry (ESI-MS) findings, revealing potential applications in designing new cluster architectures with specific magnetic properties (Zhang et al., 2013).

Synthesis and Characterization of Electrically Conductive Polymers

Another research focused on the synthesis of bis-aldehyde monomers for the production of electrically conductive pristine polyazomethines. This study synthesized various aldehyde monomers, including derivatives of methoxy-benzaldehydes, and characterized the resulting polymers through various spectroscopic and physical techniques. The electrically conductive properties of these polymers suggest their application in electronics and materials science (Hafeez et al., 2019).

Kinetics and Mechanism of Oxidation

Research on the oxidation kinetics of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium provided insights into the reaction mechanism and formation of corresponding carboxylic acids. This study has implications for understanding the chemical behavior of methoxy-benzaldehyde derivatives in various industrial and environmental processes (Malik et al., 2016).

Spectroscopic and Structural Analysis

Another significant application involves the synthesis of aluminum and zinc quinolates with styryl substituents, including methoxy-benzaldehyde derivatives, to investigate their spectroscopic, thermal, and optical properties. These complexes demonstrated enhanced thermal stability and solubility, making them suitable for applications in optoelectronic devices and photoluminescence (Barberis & Mikroyannidis, 2006).

Propriétés

IUPAC Name |

4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRITOOPJGZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424469 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

CAS RN |

116168-89-9 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

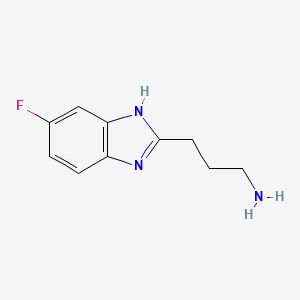

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)